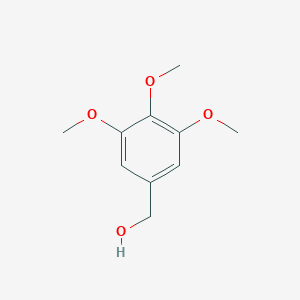
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine (CPPA) is a potent and selective adenosine A1 receptor agonist. It is a synthetic compound that has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
作用機序
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine acts as a potent and selective agonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity.
生化学的および生理学的効果
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease neuronal excitability and synaptic plasticity in the hippocampus, which may contribute to its neuroprotective effects. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to decrease heart rate and blood pressure, indicating its potential use as a cardiovascular drug.
実験室実験の利点と制限
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has several advantages for lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which allows for the specific activation of these receptors in various tissues. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in long-term studies. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine may have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in scientific research. One direction is to investigate the role of adenosine A1 receptors in other physiological and pathological processes, such as inflammation and cancer. Another direction is to develop more stable and selective agonists of adenosine A1 receptors for long-term studies. Finally, the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
合成法
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine can be synthesized using a multi-step reaction process starting from commercially available 5'-O-dimethoxytrityladenosine. The synthesis involves several chemical transformations, including the introduction of a cyclopentyl group and a propyn-1-yl group at the 3 and 1 positions of the adenine ring, respectively. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been used to study the role of adenosine A1 receptors in pain processing, sleep regulation, and cardiovascular function.
特性
CAS番号 |
141345-10-0 |
|---|---|
製品名 |
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine |
分子式 |
C18H23N5O4 |
分子量 |
373.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChIキー |
ACTXLGWFGGOOKX-XKLVTHTNSA-N |
異性体SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
正規SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
その他のCAS番号 |
141345-10-0 |
同義語 |
2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



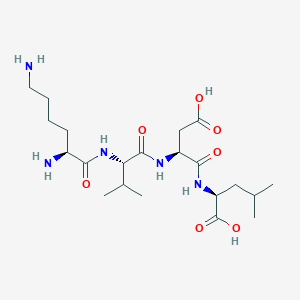
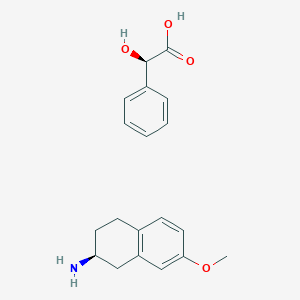
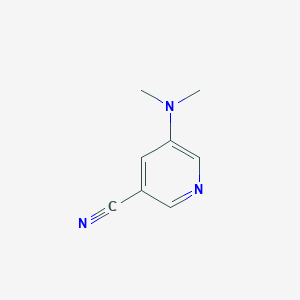
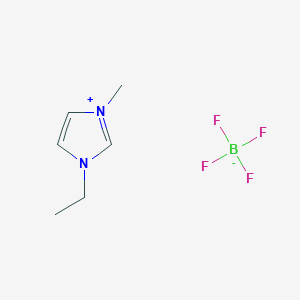
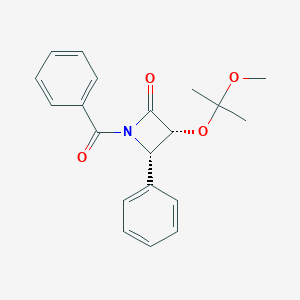
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
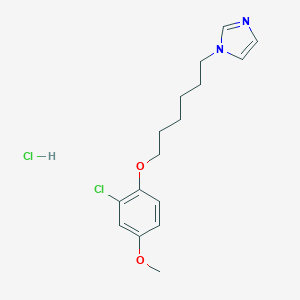
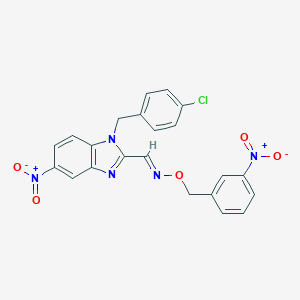
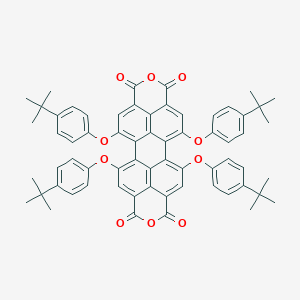
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
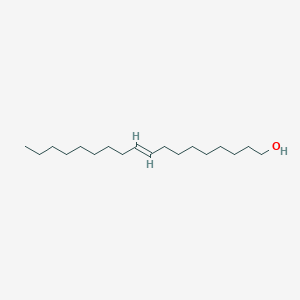
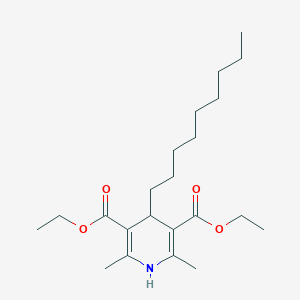
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
